molecular formula C19H18N2O2S B2516791 2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034465-70-6

2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2516791
CAS No.: 2034465-70-6
M. Wt: 338.43
InChI Key: XLOJZIYFFFQYGA-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the benzylthio derivative and the furan-pyridine derivative, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group and the heterocyclic rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(benzylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide include other benzylthio derivatives, furan-containing compounds, and pyridine-based molecules. Examples include:

  • 2-(benzylthio)acetamide
  • 5-(furan-2-yl)pyridine
  • N-(pyridin-3-ylmethyl)acetamide

Uniqueness

What sets this compound apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-5-2-1-3-6-15)21-11-16-9-17(12-20-10-16)18-7-4-8-23-18/h1-10,12H,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJZIYFFFQYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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